molecular formula C22H23NO5 B2506095 1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887466-84-4

1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2506095
CAS No.: 887466-84-4
M. Wt: 381.428
InChI Key: VKLBUQJNLKCTJN-UHFFFAOYSA-N
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Description

1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a sophisticated synthetic compound built around the privileged spiro[chroman-2,4'-piperidin]-4-one pharmacophore, a scaffold recognized for its significant potential in medicinal chemistry research . This molecule is specifically engineered through derivatization at the secondary amine of the piperidine ring, a key structural modification known to greatly enhance and diversify its biological activity and binding interactions with various protein targets . Researchers value this compound for its unique three-dimensional structure, which allows it to interact with biological systems in ways that flat molecules cannot, making it a valuable scaffold in drug discovery . The spiro[chroman-2,4'-piperidin]-4-one core structure has demonstrated a broad and promising spectrum of biological activities in scientific studies. Derivatives have been investigated as potent Acetyl-CoA Carboxylase (ACC) inhibitors, which are relevant for metabolic diseases like diabetes and obesity . Other analogs have shown significant anti-tubercular activity against Mycobacterium tuberculosis, indicating its utility in infectious disease research . Furthermore, this structural class has exhibited strong, apoptosis-inducing anti-cancer properties in screenings against various human cancer cell lines, including breast and ovarian carcinomas . The mechanism of action is typically target-dependent; for instance, as an ACC inhibitor, the compound would work by blocking the key enzyme in fatty acid synthesis , while its anticancer effects are often linked to inducing early apoptosis and disrupting the cell cycle . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1'-(2,3-dimethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-19-9-5-7-16(20(19)27-2)21(25)23-12-10-22(11-13-23)14-17(24)15-6-3-4-8-18(15)28-22/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLBUQJNLKCTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Moiety: This can be achieved through the cyclization of appropriate phenolic precursors.

    Introduction of the Piperidinone Ring: The piperidinone ring is introduced via a cyclization reaction involving suitable amine and carbonyl precursors.

    Spirocyclization: The spiro junction is formed through a cyclization reaction that links the chroman and piperidinone rings.

    Attachment of the 2,3-Dimethoxybenzoyl Group: This step involves the acylation of the chroman moiety with 2,3-dimethoxybenzoyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and optimized reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studies exploring the reactivity and stability of spirocyclic systems.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential pharmacological applications include the development of novel therapeutic agents, given the compound’s structural similarity to known bioactive molecules.

    Industry: It is used in the development of new materials with specific properties, such as enhanced rigidity and stability .

Mechanism of Action

The mechanism of action of 1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The 2,3-dimethoxybenzoyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl in Compound 16) enhance cytotoxicity, likely due to improved target binding or metabolic stability .
  • Bulky substituents (e.g., trimethoxyphenyl in Compound 15) reduce potency, suggesting steric hindrance at the target site .
  • Heterocyclic moieties (e.g., thiophene in Compound 40) improve selectivity, as seen in its high selectivity index (SI = 13.37) for melanoma cells .

Anticancer Activity

The target compound’s 2,3-dimethoxybenzoyl group may confer moderate activity compared to derivatives with sulfonyl or heterocyclic substituents:

Compound Cell Lines Tested (IC₅₀, µM) Mechanism of Action Reference
Compound 16 MCF-7 (0.31), A2780 (5.62), HT-29 (1.12) Induces apoptosis; G2-M cell cycle arrest
Compound 40 B16F10 (13.15) High selectivity (SI = 13.37)
Target compound Not reported Inferred similarity to ACC inhibition

Notable Findings:

  • Compound 16 (sulfonyl) is the most potent analog, inducing >3-fold apoptosis in MCF-7 cells at 24 h .
  • The target compound’s dimethoxy group may mimic ACC inhibitors (e.g., 12a–12g), which target acetyl-CoA carboxylase in metabolic disorders .

Antimicrobial and Antitubercular Activity

While the target compound’s antimicrobial data are lacking, structurally related derivatives exhibit activity:

Compound Pathogen/Strain Tested Activity (MIC/IC₅₀) Reference
β-Lactam fused Mycobacterium tuberculosis H37Ra Moderate anti-TB activity
Thioimidazole Plant pathogens Broad-spectrum antimicrobial

Biological Activity

1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound that belongs to the spirocyclic family of molecules. Its unique structure combines a chroman moiety with a piperidine ring, which has been associated with various biological activities. This article aims to summarize the biological activities of this compound based on available research findings, including its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N2O5, with a molecular weight of approximately 434.49 g/mol. The compound features a spiro configuration that contributes to its biological activity by influencing its interaction with biological targets.

Antiparasitic Activity

Research has indicated that compounds with similar chroman structures exhibit significant antiparasitic properties. A study focusing on chroman-4-one analogues demonstrated their effectiveness against Trypanosoma brucei and Leishmania major, where they acted as potent inhibitors of pteridine reductase 1 (PTR1). The selectivity index for these compounds was greater than 7, indicating low toxicity alongside effective antiparasitic activity .

Antioxidant Properties

The chroman-2-one scaffold has been shown to possess antioxidant properties. Compounds within this class can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases .

Anticancer Potential

Chroman derivatives have been studied for their anticancer effects. Specific compounds have been identified as histone deacetylase inhibitors, which play a role in cancer cell proliferation. For instance, studies have shown that certain chroman-2-one derivatives exhibit significant antiproliferative activity against various cancer cell lines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for parasite survival or cancer cell proliferation.
  • Free Radical Scavenging : By neutralizing free radicals, the compound helps mitigate oxidative stress, which is linked to numerous chronic diseases.
  • Interaction with Biological Targets : The unique spiro structure allows for specific interactions with biological macromolecules, enhancing its efficacy against targeted diseases.

Case Studies and Research Findings

StudyFindings
Study on Chroman AnaloguesDemonstrated significant inhibition of PTR1 in Trypanosoma brucei with selectivity index > 7 .
Antioxidant Activity AssessmentShowed that chroman derivatives effectively scavenge DPPH radicals, indicating strong antioxidant potential .
Anticancer ActivityCertain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments (e.g., spiro junction at δ 4.1–4.3 ppm) and carbonyl groups (δ 170–175 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and methoxy (O-CH₃, ~2830 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.18) .
  • HPLC : Quantifies purity (>98% using C18 column, acetonitrile/water gradient) .

How is the in vitro anticancer activity of this compound evaluated, and what are benchmark IC₅₀ values?

Q. Basic

  • MTT Assay : Tested against cancer cell lines (e.g., MCF-7, A2780, HT-29) over 72 hours. Example IC₅₀ ranges: 0.31–5.62 μM for sulfonyl derivatives (e.g., compound 16) vs. 18.77–47.05 μM for trimethoxyphenyl analogues (e.g., compound 15) .
  • Apoptosis Induction : Annexin V/PI staining quantifies early/late apoptotic populations (e.g., >3-fold increase at 10 μM in MCF-7 cells) .

How do substituents on the spirochromanone core influence biological activity?

Advanced
Structure-Activity Relationship (SAR) Insights :

SubstituentIC₅₀ (μM, MCF-7)Key Feature
Sulfonyl (e.g., 16)0.31–5.62Enhanced apoptosis
Trimethoxyphenyl (15)18.77–47.05Reduced lipophilicity
2,3-DimethoxybenzoylPendingImproved target affinity

Sulfonyl groups enhance apoptotic activity by promoting caspase-3/7 activation, while bulky substituents (e.g., trimethoxyphenyl) reduce cellular uptake due to steric hindrance .

What mechanistic insights explain its pro-apoptotic effects in cancer cells?

Q. Advanced

  • Cell Cycle Arrest : Dose-dependent G2/M phase accumulation (e.g., 20% increase at 10 μM in MCF-7 cells) via cyclin B1 downregulation .
  • Mitochondrial Pathway : ROS generation and Bax/Bcl-2 ratio modulation, confirmed by JC-1 mitochondrial membrane potential assays .
  • Caspase Activation : Caspase-3 cleavage observed via Western blotting after 24-hour treatment .

How can researchers resolve contradictions in reported bioactivity data across structural analogues?

Q. Advanced

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 72-hour MTT vs. 48-hour assays) .
  • Structural Reanalysis : Compare substituent positions (e.g., 2,3- vs. 3,4-dimethoxybenzoyl) using computational docking to identify binding pocket compatibility .
  • Meta-Analysis : Pool data from analogues (e.g., ACC inhibitors vs. tubulin binders) to isolate substituent-specific effects .

What strategies improve the metabolic stability of this compound for in vivo studies?

Q. Advanced

  • Prodrug Design : Introduce acetyl-protected methoxy groups to reduce first-pass metabolism .
  • Formulation Optimization : Use PEGylated liposomes to enhance plasma half-life (t₁/₂ > 6 hours in murine models) .
  • CYP450 Inhibition : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to mitigate oxidative degradation .

How are computational methods applied to study its target interactions?

Q. Advanced

  • Molecular Docking : Simulate binding to acetyl-CoA carboxylase (ACC) or VEGFR-2 using AutoDock Vina. Key interactions: Hydrogen bonding with Arg193 (ACC) or Tyr1043 (VEGFR-2) .
  • MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and free energy (ΔG < −40 kcal/mol) via AMBER .
  • QSAR Modeling : Correlate logP values (2.5–3.8) with cytotoxicity to optimize lipophilicity .

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